molecular formula C16H23BO2 B1448105 2-[2-(3-Buten-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1415236-89-3

2-[2-(3-Buten-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1448105
CAS No.: 1415236-89-3
M. Wt: 258.2 g/mol
InChI Key: SNGQJSWDDLYWSU-UHFFFAOYSA-N
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Description

2-[2-(3-Buten-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that plays a significant role in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Buten-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(3-butenyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Buten-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenols and quinones.

    Reduction: Alcohols and alkanes.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-[2-(3-Buten-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki–Miyaura coupling to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-[2-(3-Buten-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets include organic halides and the pathways involve palladium-catalyzed cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-Buten-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronate ester group, which imparts specific reactivity in Suzuki–Miyaura coupling reactions. This makes it more versatile and valuable in organic synthesis compared to its analogs .

Properties

IUPAC Name

2-(2-but-3-enylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO2/c1-6-7-10-13-11-8-9-12-14(13)17-18-15(2,3)16(4,5)19-17/h6,8-9,11-12H,1,7,10H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGQJSWDDLYWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201165427
Record name 2-[2-(3-Buten-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415236-89-3
Record name 2-[2-(3-Buten-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415236-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(3-Buten-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(3-Buten-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[2-(3-Buten-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
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2-[2-(3-Buten-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
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2-[2-(3-Buten-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
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2-[2-(3-Buten-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-[2-(3-Buten-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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